(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine
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Overview
Description
(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Phosphination: The pyrrolidine derivative undergoes phosphination with dicyclohexylphosphine and diphenylphosphine.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or toluene are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine can undergo various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Solvents: Common solvents include dichloromethane (DCM) and acetonitrile.
Major Products
The major products formed from these reactions include phosphine oxides and substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine is used as a ligand in asymmetric catalysis. It helps in the formation of chiral centers in molecules, which is crucial for the synthesis of enantiomerically pure compounds.
Biology and Medicine
The compound’s ability to facilitate asymmetric synthesis makes it valuable in the pharmaceutical industry for the production of chiral drugs. Enantiomerically pure drugs often have better efficacy and reduced side effects compared to their racemic mixtures.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in catalysis helps in achieving high yields and selectivity in various chemical processes.
Mechanism of Action
The mechanism by which (2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine exerts its effects involves the coordination of the phosphine ligands to a metal center. This coordination activates the metal center, making it more reactive towards substrates. The chiral environment provided by the ligand induces asymmetry in the reaction, leading to the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Phos: A chiral phosphine ligand with similar applications in asymmetric synthesis.
Uniqueness
(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both dicyclohexylphosphanyl and diphenylphosphanyl groups. This combination provides a distinct steric and electronic environment, making it highly effective in certain catalytic processes.
Properties
Molecular Formula |
C29H41NP2 |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
dicyclohexyl-[(3S,5S)-5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]phosphane |
InChI |
InChI=1S/C29H41NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-2,5-8,13-16,24,27-30H,3-4,9-12,17-23H2/t24-,29-/m0/s1 |
InChI Key |
IGMXXCSYLIDCLZ-OUTSHDOLSA-N |
Isomeric SMILES |
C1CCC(CC1)P([C@H]2C[C@H](NC2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5 |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CC(NC3)CP(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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